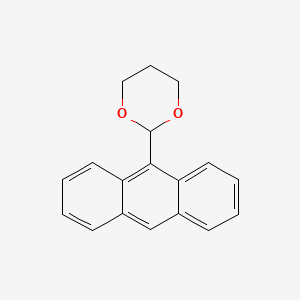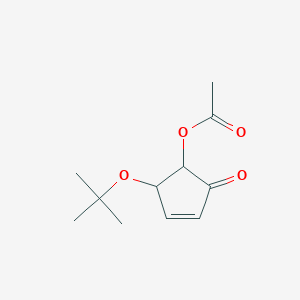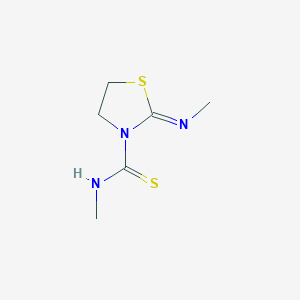![molecular formula C12H18N2O B12555786 2-Methyl-5-{[(2S)-1-methylpyrrolidin-2-yl]methoxy}pyridine CAS No. 161417-05-6](/img/structure/B12555786.png)
2-Methyl-5-{[(2S)-1-methylpyrrolidin-2-yl]methoxy}pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-5-{[(2S)-1-methylpyrrolidin-2-yl]methoxy}pyridine is a chemical compound with the molecular formula C11H16N2 It is also known by its IUPAC name, Pyridine, 2-methyl-5-[(2S)-1-methyl-2-pyrrolidinyl]- This compound is a derivative of pyridine and is characterized by the presence of a pyrrolidinyl group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-{[(2S)-1-methylpyrrolidin-2-yl]methoxy}pyridine typically involves the reaction of pyridine derivatives with appropriate reagents to introduce the pyrrolidinyl group. One common method involves the condensation of 2-methylpyridine with 1-methyl-2-pyrrolidinylmethanol under specific reaction conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize production costs. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards. Specific details on industrial production methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-{[(2S)-1-methylpyrrolidin-2-yl]methoxy}pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction may produce different pyrrolidinyl derivatives .
Scientific Research Applications
2-Methyl-5-{[(2S)-1-methylpyrrolidin-2-yl]methoxy}pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-Methyl-5-{[(2S)-1-methylpyrrolidin-2-yl]methoxy}pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
6-Methylnicotine: A similar compound with a methyl group at the 6-position of the pyridine ring.
2-Methyl-5-ethylpyridine: Another derivative of pyridine with an ethyl group at the 5-position.
Uniqueness
2-Methyl-5-{[(2S)-1-methylpyrrolidin-2-yl]methoxy}pyridine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of a pyridine ring with a pyrrolidinyl group makes it a valuable compound for various research applications .
Properties
CAS No. |
161417-05-6 |
|---|---|
Molecular Formula |
C12H18N2O |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
2-methyl-5-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]pyridine |
InChI |
InChI=1S/C12H18N2O/c1-10-5-6-12(8-13-10)15-9-11-4-3-7-14(11)2/h5-6,8,11H,3-4,7,9H2,1-2H3/t11-/m0/s1 |
InChI Key |
TVHADAVXMVXMBF-NSHDSACASA-N |
Isomeric SMILES |
CC1=NC=C(C=C1)OC[C@@H]2CCCN2C |
Canonical SMILES |
CC1=NC=C(C=C1)OCC2CCCN2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-(2-Ethoxyphenyl)hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carbaldehyde](/img/structure/B12555703.png)
![3-[tert-Butyl(dimethyl)silyl]pent-4-en-2-ol](/img/structure/B12555707.png)

![6,7,8-Trichloro-1,4-dimethyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B12555714.png)



![5-[(E)-(2,4-Dimethylphenyl)diazenyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12555749.png)
![5-[(4-Chlorophenyl)methylidene]-3-(diethylaminomethyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12555757.png)
![1H-Benz[f]inden-1-one](/img/structure/B12555760.png)




